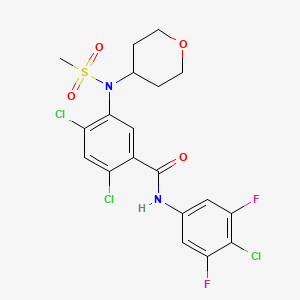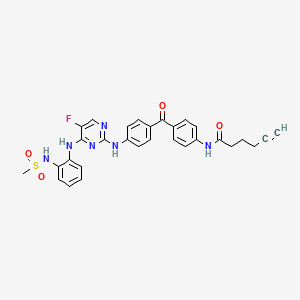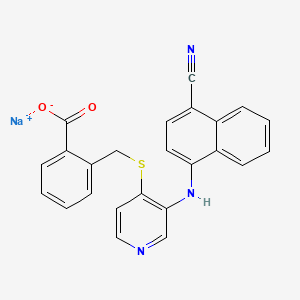
URAT1/GLUT9 inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KPH2f is a novel, orally active compound known for its dual inhibition of URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9). It has shown significant potential in the treatment of hyperuricemia and gout by reducing serum uric acid levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KPH2f involves multiple steps, starting with the preparation of the naphthalene and pyridine rings. These rings are then linked through a flexible linker such as aminomethyl, amino, or oxygen to enhance the compound’s flexibility . The final product is obtained through a series of reactions, including condensation and cyclization, under controlled conditions.
Industrial Production Methods
Industrial production of KPH2f follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
KPH2f undergoes various chemical reactions, including:
Oxidation: KPH2f can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KPH2f can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of KPH2f, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
KPH2f has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its effects on cellular transport mechanisms.
Industry: Used in the development of new drugs targeting URAT1 and GLUT9.
Mécanisme D'action
KPH2f exerts its effects by inhibiting URAT1 and GLUT9 transporters. This dual inhibition reduces the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid and lower serum uric acid levels . The compound shows minimal effects on other transporters like OAT1 and ABCG2, reducing the risk of drug-drug interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Verinurad: A selective URAT1 inhibitor with similar applications in treating hyperuricemia.
CDER167: Another dual inhibitor of URAT1 and GLUT9, showing potent uricosuric effects.
Uniqueness
KPH2f stands out due to its higher URAT1-inhibitory activity and better pharmacokinetic properties compared to similar compounds. It also demonstrates improved safety profiles, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C24H16N3NaO2S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
sodium;2-[[3-[(4-cyanonaphthalen-1-yl)amino]pyridin-4-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C24H17N3O2S.Na/c25-13-16-9-10-21(20-8-4-3-6-18(16)20)27-22-14-26-12-11-23(22)30-15-17-5-1-2-7-19(17)24(28)29;/h1-12,14,27H,15H2,(H,28,29);/q;+1/p-1 |
Clé InChI |
VFQCYGPPRZHSKX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=C(C=NC=C2)NC3=CC=C(C4=CC=CC=C43)C#N)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


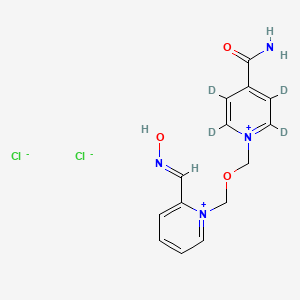

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)


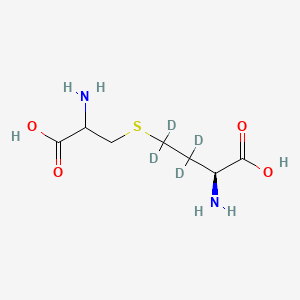
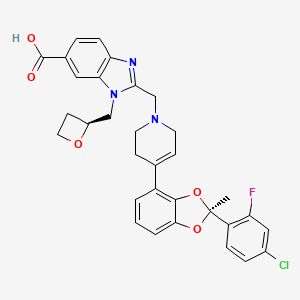

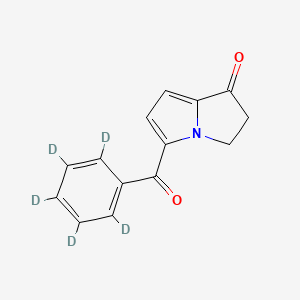

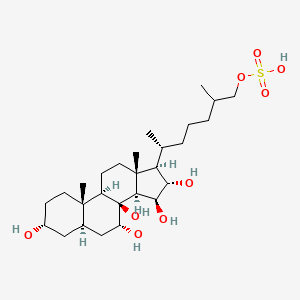
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
